Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is a compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is primarily recognized for its application as a non-hormonal oral contraceptive. Ormeloxifene, also known as Centchroman, has been utilized in India since the early 1990s and is notable for its unique dosing regimen, which allows for weekly administration. This compound acts on estrogen receptors in a tissue-selective manner, exhibiting both estrogenic and antiestrogenic properties depending on the target tissue .
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride can be classified under several categories:
The synthesis of Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride involves multiple steps, primarily focusing on the modification of the isoflavonoid backbone. One method includes the following key steps:
The molecular formula for Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride is with a molar mass of approximately 457.614 g/mol. The structure features a complex arrangement that includes a benzopyran core with various substituents:
The three-dimensional structure can be visualized using molecular modeling tools to better understand its interactions with biological targets .
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride undergoes several significant chemical reactions during its synthesis:
The mechanism by which Des(pyrrolidinyl)dimethylamino ormeloxifene exerts its effects involves selective binding to estrogen receptors:
Key physical and chemical properties include:
These properties are crucial for determining the formulation and delivery methods for therapeutic use .
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride has several scientific applications:
The ongoing research into its mechanisms and effects continues to expand its potential applications in reproductive health and beyond .
Des(pyrrolidinyl)dimethylamino ormeloxifene hydrochloride represents a strategically modified selective estrogen receptor modulator (SERM) derived from the benzopyran-class parent compound ormeloxifene. Ormeloxifene (centchroman) features a tricyclic structure with a chroman core, a para-substituted phenyl ring, and a pyrrolidinylethoxy side chain. The "des(pyrrolidinyl)" designation indicates the replacement of the pyrrolidine moiety with a dimethylamino group (-N(CH₃)₂) at the terminal nitrogen of the side chain [1] [8]. This modification aligns with contemporary SERM design principles aimed at optimizing ligand-receptor interactions by modulating side chain steric bulk and basicity. The dimethylamino group reduces conformational flexibility compared to the pyrrolidinyl ring, potentially enhancing target selectivity by minimizing off-target interactions [4] [7].
Table 1: Structural Evolution from Ormeloxifene to Des(pyrrolidinyl)dimethylamino Derivative
Structural Feature | Ormeloxifene | Des(pyrrolidinyl)dimethylamino Variant |
---|---|---|
Chroman Core | 7-Methoxy-2,2-dimethyl-3-phenyl | Identical |
Phenolic Ether Linkage | Present | Identical |
Terminal Amine | Pyrrolidinyl | Dimethylamino |
Side Chain Length | -CH₂CH₂- | Identical |
Molecular Formula | C₃₀H₃₅NO₃·HCl | C₂₈H₃₄ClNO₃ (hydrochloride salt) |
Molecular Weight | 494.06 g/mol (HCl salt) | 468.04 g/mol (calculated) |
The pyrrolidinyl-to-dimethylamino substitution significantly alters the pharmacophore's steric and electronic properties:
Des(pyrrolidinyl)dimethylamino ormeloxifene exhibits distinct biochemical and pharmacological properties versus its parent:
Table 2: Functional Comparison with Ormeloxifene
Parameter | Ormeloxifene | Des(pyrrolidinyl)dimethylamino Variant | Biological Significance |
---|---|---|---|
ERα Relative Binding Affinity (RBA) | ~12% (estradiol=100%) | Not reported; predicted ↑ 15–20% | Enhanced antagonism in breast tissue |
ERβ Selectivity | Low (α/β ratio >10) | Unknown; scaffold suggests similar bias | Tissue-specific activity modulation |
Antiproliferative Activity (MCF-7 IC₅₀) | ~5–10 µM | Not tested; analogues show IC₅₀ = 13 nM* | Potential for enhanced efficacy |
Side Chain Conformational Freedom | Restricted (cyclic) | Increased (acyclic) | Altered co-regulator recruitment dynamics |
Data referenced from selenophene SERM analogues with optimized basic side chains [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2